N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide
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Description
N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the field of scientific research due to its potential therapeutic applications. Compound A is a potent inhibitor of the transcription factor nuclear factor-kappaB (NF-κB), which plays a crucial role in the regulation of inflammation and immune responses.
Scientific Research Applications
Novel Synthesis Methods and Chemical Properties
Research in chemical synthesis often focuses on novel methods for creating functionalized derivatives, which can include compounds with structural similarities to N-(Cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide. For instance, the stereoselective synthesis of novel functionalized cyclohexanone derivatives showcases the development of compounds with potential applications in drug development and material science due to their unique chemical properties (Gein et al., 2019). Similarly, the study on the degradation of cellulosic materials highlights the reactivity and potential applications of acetamide derivatives in materials science and chemical engineering (Potthast et al., 2002).
Pharmacological Research
Acetamide derivatives are frequently studied for their pharmacological properties. For example, research on polymethylene bisacetamides as inducers of erythroid differentiation in murine erythroleukemia cells demonstrates the potential therapeutic applications of acetamide derivatives in treating blood disorders (Reuben et al., 1976). Another study explores the antidepressant biochemical profile of the novel bicyclic compound Wy-45,030, an ethyl cyclohexanol derivative, highlighting the relevance of cyclohexyl acetamide derivatives in developing new antidepressant drugs (Muth et al., 1986).
Material Science and Advanced Synthesis
In material science and advanced chemical synthesis, studies on the enantioselective desymmetrization of prochiral ketones and the efficient synthesis of complex compounds demonstrate the versatility and potential of cyclohexyl acetamide derivatives in creating sophisticated chemical structures with specific properties (Claraz et al., 2013).
properties
IUPAC Name |
N-(cyanomethyl)-2-(4,4-dimethylcyclohexyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-12(2)5-3-10(4-6-12)9-11(15)14-8-7-13/h10H,3-6,8-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLBDCDPKXYMBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)CC(=O)NCC#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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